Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

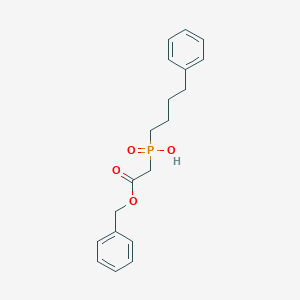

(2-oxo-2-phenylmethoxyethyl)-(4-phenylbutyl)phosphinic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23O4P/c20-19(23-15-18-12-5-2-6-13-18)16-24(21,22)14-8-7-11-17-9-3-1-4-10-17/h1-6,9-10,12-13H,7-8,11,14-16H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDMCYBWLREELG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCP(=O)(CC(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40525888 |

Source

|

| Record name | [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87460-09-1 |

Source

|

| Record name | 1-(Phenylmethyl) 2-[hydroxy(4-phenylbutyl)phosphinyl]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87460-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (hydroxy-(4-phenylbutyl)phosphinyl) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087460091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl [hydroxy-(4-phenylbutyl)phosphinyl] acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, [hydroxy(4-phenylbutyl)phosphinyl]-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Hydroxy(4-phenylbutyl)phosphinoylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate, a phosphinate compound with potential applications in drug discovery, particularly as a matrix metalloproteinase (MMP) inhibitor. This document details the proposed synthetic route, including experimental protocols for key transformations, and presents relevant quantitative data in a structured format.

Introduction

This compound is an organic molecule containing a phosphinate functional group. Phosphinates are known to act as transition-state analogue inhibitors of zinc-dependent enzymes, such as matrix metalloproteinases (MMPs).[1][2] MMPs are a family of endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in various pathological conditions, including cancer and arthritis.[3] The structural features of this compound, particularly the phosphinoylacetate moiety, suggest its potential as an MMP inhibitor.

This guide outlines a three-step synthesis culminating in the target molecule. The pathway commences with the synthesis of the key intermediate, (4-phenylbutyl)phosphinic acid, followed by the preparation of the second precursor, benzyl glyoxylate. The final step involves a Pudovik-type reaction between these two intermediates.

Proposed Synthesis Pathway

The proposed synthetic route for this compound is depicted below. The overall strategy involves the initial formation of the P-C bond to create the phosphinic acid backbone, followed by the formation of the P-C-O backbone of the acetate moiety and subsequent esterification.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of (4-phenylbutyl)phosphinic acid

The synthesis of (4-phenylbutyl)phosphinic acid can be achieved via a radical-initiated hydrophosphinylation of 1-phenyl-4-butene with hypophosphorous acid.[4][5]

Protocol:

A mixture of 1-phenyl-4-butene (1.0 eq), hypophosphorous acid (50% aqueous solution, 1.5 eq), and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq) in a suitable solvent like isopropanol is heated under an inert atmosphere. The reaction progress is monitored by TLC or ¹H NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford (4-phenylbutyl)phosphinic acid.

| Reactant/Reagent | Molar Ratio |

| 1-phenyl-4-butene | 1.0 |

| Hypophosphorous Acid (50%) | 1.5 |

| AIBN | 0.1 |

| Isopropanol | Solvent |

Table 1: Reactants for the synthesis of (4-phenylbutyl)phosphinic acid.

| Parameter | Value |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Purification | Column Chromatography (Silica Gel) |

| Expected Yield | 60-80% |

Table 2: Reaction conditions and expected yield for the synthesis of (4-phenylbutyl)phosphinic acid.

Step 2: Synthesis of Benzyl Glyoxylate

Benzyl glyoxylate can be prepared from benzyl alcohol through a two-step process involving oxidation to the corresponding aldehyde followed by esterification. A more direct approach involves the reaction of benzyl alcohol with oxalyl chloride.

Protocol:

To a solution of benzyl alcohol (1.0 eq) in a dry, non-polar solvent such as dichloromethane at 0 °C is added oxalyl chloride (1.1 eq) dropwise under an inert atmosphere. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude benzyl glyoxylate is purified by vacuum distillation.

| Reactant/Reagent | Molar Ratio |

| Benzyl Alcohol | 1.0 |

| Oxalyl Chloride | 1.1 |

| Dichloromethane | Solvent |

Table 3: Reactants for the synthesis of Benzyl Glyoxylate.

| Parameter | Value |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Purification | Vacuum Distillation |

| Expected Yield | 70-85% |

Table 4: Reaction conditions and expected yield for the synthesis of Benzyl Glyoxylate.

Step 3: Synthesis of this compound

The final step is a Pudovik-type reaction involving the addition of the P-H bond of (4-phenylbutyl)phosphinic acid across the carbonyl group of benzyl glyoxylate.[6][7]

Protocol:

A mixture of (4-phenylbutyl)phosphinic acid (1.0 eq) and benzyl glyoxylate (1.0 eq) is heated in a suitable solvent, such as toluene, in the presence of a catalytic amount of a base, for instance, triethylamine (0.1 eq). The reaction is carried out under an inert atmosphere, and the progress is monitored by ³¹P NMR spectroscopy. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound.

| Reactant/Reagent | Molar Ratio |

| (4-phenylbutyl)phosphinic acid | 1.0 |

| Benzyl Glyoxylate | 1.0 |

| Triethylamine | 0.1 |

| Toluene | Solvent |

Table 5: Reactants for the synthesis of this compound.

| Parameter | Value |

| Temperature | 80-100 °C |

| Reaction Time | 6-12 hours |

| Purification | Column Chromatography (Silica Gel) |

| Expected Yield | 50-70% |

Table 6: Reaction conditions and expected yield for the synthesis of this compound.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (4-phenylbutyl)phosphinic acid | C₁₀H₁₅O₂P | 198.20 | - |

| Benzyl Glyoxylate | C₉H₈O₃ | 164.16 | - |

| This compound | C₁₉H₂₃O₄P | 346.36 | 68-70[8] |

Table 7: Physicochemical properties of key compounds.[8][9][10][11]

Potential Biological Activity and Signaling Pathway

Phosphinate-containing molecules are recognized as effective inhibitors of matrix metalloproteinases (MMPs).[1][2] The phosphinate group can act as a zinc-binding group, chelating the catalytic zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.

Figure 2: Proposed mechanism of MMP inhibition by this compound.

The phosphinoylacetate moiety of the target compound is designed to mimic the transition state of peptide bond hydrolysis catalyzed by MMPs. The benzyl and 4-phenylbutyl groups can interact with the hydrophobic S1' and S1 subsites of the enzyme's active site, respectively, contributing to the binding affinity and selectivity. By inhibiting MMPs, this compound could potentially modulate signaling pathways involved in tissue remodeling, inflammation, and cancer progression.

Conclusion

This technical guide has outlined a viable and detailed synthetic pathway for this compound. The proposed three-step synthesis is based on established organophosphorus chemistry principles. The potential of the target molecule as a matrix metalloproteinase inhibitor has also been discussed, providing a rationale for its synthesis and further investigation in the context of drug discovery. The provided experimental protocols and data serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development. Further optimization of the reaction conditions and in-depth biological evaluation are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. PubChemLite - (4-phenylbutyl)phosphinic acid (C10H14O2P) [pubchemlite.lcsb.uni.lu]

- 10. (4-Phenylbutyl)phosphonic acid | C10H15O3P | CID 13687984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (4-Phenylbutyl)phosphinic acid | C10H14O2P+ | CID 11816451 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl Hydroxy(4-phenylbutyl)phosphinoylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate is a key chemical intermediate in the synthesis of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2] Understanding the physicochemical properties of this intermediate is crucial for optimizing the synthesis of Fosinopril, ensuring purity, and controlling the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details on experimental protocols for their determination, and its role in the broader context of Fosinopril synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 87460-09-1 | [3][4] |

| Molecular Formula | C₁₉H₂₃O₄P | [3][4][5] |

| Molecular Weight | 346.36 g/mol | [3][4] |

| Melting Point | 68-70 °C | [3] |

| Boiling Point | 581.6 ± 43.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 305.5 ± 28.2 °C | [3] |

| Refractive Index | 1.558 | [3] |

| XLogP3 | 4.65 | [3] |

| PSA (Polar Surface Area) | 63.6 Ų | [3] |

Role in Fosinopril Synthesis

This compound serves as a critical precursor in the multi-step synthesis of Fosinopril. The synthesis generally involves the coupling of this phosphinoylacetate intermediate with a protected proline derivative, followed by deprotection steps to yield the final active drug, Fosinoprilat, which is then typically converted to its sodium salt, Fosinopril Sodium.

The following diagram illustrates the logical relationship of this compound in the synthesis of Fosinopril.

Caption: Logical workflow of Fosinopril synthesis highlighting the role of the intermediate.

Experimental Protocols

Representative Protocol: Melting Point Determination

This protocol describes a general method for determining the melting point of a solid organic compound like this compound using a capillary melting point apparatus.

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

The sample of this compound

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is placed on a clean, dry surface and finely powdered using a mortar and pestle if necessary.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is obtained.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.

-

Heating and Observation:

-

The apparatus is turned on, and the heating rate is adjusted. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

-

For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.

The following diagram illustrates a generalized workflow for this experimental protocol.

Caption: A generalized workflow for determining the melting point of a solid organic compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific biological activity or effects on signaling pathways of this compound itself. Its primary significance in the pharmaceutical field is as a synthetic intermediate for Fosinopril. The biological activity of interest lies with the final product, Fosinoprilat, which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[2] Fosinoprilat exerts its therapeutic effect by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure.

Conclusion

This compound is a well-characterized intermediate with defined physicochemical properties that are essential for the consistent and high-quality synthesis of Fosinopril. While its own biological activity is not a subject of current research, its role as a key building block in the production of an important antihypertensive drug underscores its significance in medicinal chemistry and pharmaceutical manufacturing. Further research into optimizing its synthesis and minimizing impurities will continue to be of interest to drug development professionals.

References

- 1. (2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid | C30H46NO7P | CID 55891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fosinoprilat | C23H34NO5P | CID 62956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. canbipharm.com [canbipharm.com]

- 5. 87460-09-1[this compound 98%]- Jizhi Biochemical [acmec.com.cn]

Unveiling the Molecular Tactics of Benzyl Hydroxy(4-phenylbutyl)phosphinoylacetate: A Technical Guide to its Mechanism of Action

For Immediate Release

A Deep Dive into the Inhibitory Power of a Novel Phosphinoylacetate Compound

This technical guide provides a comprehensive overview of the core mechanism of action of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate, a phosphinate-containing compound with significant potential in drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the molecular interactions and kinetic properties that underpin its biological activity, drawing parallels with well-characterized inhibitors of metalloproteases.

Introduction: The Promise of Phosphinates in Enzyme Inhibition

Phosphorus-containing compounds, particularly phosphinates and phosphonates, have garnered considerable attention as potent and specific enzyme inhibitors.[1][2] Their tetrahedral geometry allows them to act as transition-state analogues, mimicking the high-energy intermediate state of substrate hydrolysis and thus binding with high affinity to the active sites of various enzymes, most notably metalloproteases.[3][4] this compound belongs to this promising class of molecules, and understanding its precise mechanism of action is paramount for its future therapeutic applications.

Core Mechanism of Action: A Transition-State Analogue for Metalloproteases

While direct experimental studies on this compound are limited, its mechanism of action can be confidently inferred from extensive research on structurally related phosphinate and phosphonamidate inhibitors of the well-characterized zinc metalloprotease, thermolysin.[5][6][7]

The central hypothesis is that this compound functions as a potent, competitive, and slow-binding inhibitor of metalloproteases like thermolysin. The core of its inhibitory activity lies in the phosphinoylacetate group, which acts as a mimic of the tetrahedral transition state formed during peptide bond hydrolysis.

The proposed mechanism involves the following key interactions within the enzyme's active site:

-

Chelation of the Catalytic Zinc Ion: The phosphinyl oxygen and the hydroxyl oxygen of the inhibitor are predicted to form strong coordinating bonds with the essential zinc ion (Zn²⁺) located at the heart of the metalloprotease active site. This bidentate chelation displaces the zinc-bound water molecule that is crucial for catalysis.

-

Hydrogen Bonding Network: The inhibitor's structure allows for the formation of a network of hydrogen bonds with key amino acid residues in the active site. These interactions further stabilize the enzyme-inhibitor complex and contribute to its high binding affinity.

-

Hydrophobic Interactions: The 4-phenylbutyl and benzyl groups of the molecule are expected to occupy the hydrophobic S1' and other substrate-binding pockets of the enzyme, contributing to the specificity and potency of the inhibition.

This mode of binding effectively locks the enzyme in an inactive conformation, preventing it from processing its natural substrates.

Below is a diagram illustrating the proposed binding of a phosphinate inhibitor to the active site of thermolysin, serving as a model for this compound.

Caption: Binding of a phosphinate inhibitor to the thermolysin active site.

Quantitative Inhibition Data

| Inhibitor | Enzyme | Ki (nM) | Reference |

| Cbz-GlyP-(O)-L-Leu-L-Leu | Thermolysin | 11000 | [5] |

| Cbz-GlyP-(NH)-L-Leu-L-Leu | Thermolysin | 9.1 | [3] |

| Cbz-L-PheP-L-Leu-L-Ala | Thermolysin | 0.068 | [7] |

| A related phosphinic acid inhibitor | Thermolysin | 10 | [8] |

| A related silanediol inhibitor | Thermolysin | 41 | [8] |

Note: "P" in the inhibitor name indicates the position of the phosphinate/phosphonamidate group.

The data clearly indicate that phosphonamidates and phosphinates can be exceptionally potent inhibitors of thermolysin, with Ki values in the nanomolar and even picomolar range. The structural similarities suggest that this compound is also likely to exhibit potent inhibitory activity.

Experimental Protocols

Synthesis of Phosphinic Acid Esters

The synthesis of phosphinoylacetate derivatives like this compound typically involves the esterification of a corresponding phosphinic acid. Several methods can be employed.[5][9]

General Protocol for Esterification using a Coupling Reagent:

-

Dissolution: Dissolve the phosphinic acid (1.0 equivalent), the alcohol (e.g., benzyl alcohol, 1.1 equivalents), and a coupling agent such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up:

-

Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

-

Wash the filtrate with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solvent in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure phosphinic acid ester.

Caption: Workflow for phosphinic acid ester synthesis.

Thermolysin Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)

A continuous kinetic assay using a FRET-based substrate is a common and sensitive method to determine the inhibitory activity of compounds against proteases like thermolysin.[10][11]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ and 150 mM NaCl.

-

Thermolysin Stock Solution: Prepare a stock solution of thermolysin in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot and the substrate used.

-

FRET Substrate Stock Solution: Dissolve a commercially available thermolysin FRET substrate (e.g., Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂) in DMSO.

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer.

-

Add the inhibitor solution at various concentrations (typically in a volume of 1-2 µL to minimize DMSO concentration). For control wells, add DMSO only.

-

Add the thermolysin solution to all wells except for the substrate control wells.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding. For slow-binding inhibitors, this pre-incubation step is crucial.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in fluorescence intensity over time (e.g., every 30-60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 328/393 nm for Mca/Dnp).

-

Calculate the initial reaction velocities (slopes of the linear portion of the fluorescence versus time curves).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors. For slow-binding inhibitors, more complex kinetic models may be required to determine the association and dissociation rate constants.[12][13]

-

Caption: Workflow for a thermolysin FRET inhibition assay.

Conclusion

This compound represents a compelling molecular entity with a well-defined, albeit inferred, mechanism of action. By acting as a transition-state analogue inhibitor of metalloproteases, it holds significant promise for the development of novel therapeutics. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of this and other related phosphinate inhibitors. Further crystallographic and detailed kinetic studies on the specific complex of this compound with its target enzymes will be invaluable in fully elucidating its therapeutic potential and in guiding the design of next-generation inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. rcsb.org [rcsb.org]

- 3. Phosphonamidates as transition-state analogue inhibitors of thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. scispace.com [scispace.com]

- 6. rcsb.org [rcsb.org]

- 7. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]

- 8. A silanediol inhibitor of the metalloprotease thermolysin: synthesis and comparison with a phosphinic acid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Translating slow-binding inhibition kinetics into cellular and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest [pbmc.ibmc.msk.ru]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Phosphinoylacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the burgeoning field of phosphinoylacetate derivatives, a class of organophosphorus compounds demonstrating significant promise in therapeutic applications, particularly in oncology. This document provides a comprehensive overview of their biological activities, focusing on their cytotoxic effects, underlying mechanisms of action, and the signaling pathways they modulate. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development in this area.

Quantitative Analysis of Biological Activity

The anticancer potential of phosphinoylacetate derivatives and related phosphonium compounds has been evaluated across a range of human cancer cell lines. The following tables summarize the in vitro cytotoxic activity, primarily presented as 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values, providing a comparative analysis of their potency.

Table 1: In Vitro Anticancer Activity of Vindoline-Phosphonium Derivatives

| Compound ID | Linker Length (Carbons) | Cancer Cell Line | Assay Type | GI₅₀ (µM) | Reference |

| 9a | 4 | RPMI-8226 (Leukemia) | NCI60 | < 3.0 | [1] |

| 9b | 4 | RPMI-8226 (Leukemia) | NCI60 | < 3.0 | [1] |

| 9e | Not Specified | RPMI-8226 (Leukemia) | NCI60 | 0.020 | [1] |

| 9f | Not Specified | RPMI-8226 (Leukemia) | NCI60 | < 3.0 | [1] |

| 10a | 5 | RPMI-8226 (Leukemia) | NCI60 | < 3.0 | [1] |

| 10b | 5 | RPMI-8226 (Leukemia) | NCI60 | < 3.0 | [1] |

| 9g | Not Specified | A2780 (Ovarian) | IC₅₀ | 1.50 - 6.48 | [1] |

| Cisplatin | - | A2780 (Ovarian) | IC₅₀ | Not Specified | [1] |

Note: GI₅₀ is the concentration of the drug that inhibits cell growth by 50%. IC₅₀ is the concentration of the drug that inhibits a biological process or response by 50%.

Table 2: In Vitro Cytotoxicity of Phosphinane Derivatives against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| 2 | SW480 (Colon) | Not Specified | 5.1 | [2] |

| 8 | SW480 (Colon) | Not Specified | 7.2 | [2] |

| 8 | SW620 (Colon) | Not Specified | 7.6 | [2] |

| 11 | PC3 (Prostate) | Not Specified | 6.0 | [2] |

| 11 | SW480 (Colon) | Not Specified | 4.4 - 6.3 | [2] |

| 11 | SW620 (Colon) | Not Specified | 4.4 - 6.3 | [2] |

| 11 | HCT116 (Colon) | Not Specified | 4.4 - 6.3 | [2] |

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which phosphinoylacetate derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can modulate the expression of key regulatory proteins in the apoptotic cascade.

Modulation of the Bcl-2 Family and Caspase Activation

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases.

Several studies on related anticancer compounds have demonstrated their ability to upregulate Bax and downregulate Bcl-2, thereby shifting the cellular balance towards apoptosis. This is often followed by the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Cell Cycle Disruption

In addition to inducing apoptosis, certain phosphinoylacetate derivatives have been observed to cause disturbances in the cell cycle. For instance, some compounds have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the phases of division and ultimately leading to a halt in proliferation.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language for Graphviz.

Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assays

Caption: Workflow for assessing the anticancer activity of phosphinoylacetate derivatives.

Intrinsic Apoptosis Signaling Pathway

Caption: Intrinsic apoptosis pathway modulated by phosphinoylacetate derivatives.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for key experiments are provided below.

MTT Cell Viability Assay

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the phosphinoylacetate derivatives and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Treat cells with the desired concentrations of phosphinoylacetate derivatives for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Fixation: Harvest the treated and control cells and fix them in ice-cold 70% ethanol.

-

RNA Digestion: Wash the fixed cells with PBS and treat with RNase A to remove RNA.

-

DNA Staining: Stain the cells with propidium iodide, a fluorescent dye that intercalates with DNA.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

Phosphinoylacetate derivatives represent a promising class of compounds with significant anticancer activity. Their ability to induce apoptosis and disrupt the cell cycle in cancer cells highlights their therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the structure-activity relationships, optimize lead compounds, and elucidate the detailed molecular mechanisms of this intriguing class of molecules. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of specific molecular targets to advance these compounds towards clinical applications.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure and typical values for analogous compounds. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are provided to guide researchers in the analytical investigation of this and similar phosphinoylacetate derivatives.

Introduction

This compound is an organic compound containing a phosphinate functional group.[1][2] Compounds of this class are of interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors, particularly metalloprotease inhibitors. The accurate structural elucidation and purity assessment of such molecules are critical for their advancement as therapeutic candidates. Spectroscopic techniques are the cornerstone of this characterization process. This guide outlines the expected spectroscopic profile and the methodologies to obtain it.

Chemical Structure:

Molecular Formula: C₁₉H₂₃O₄P[1][2]

Molecular Weight: 346.36 g/mol [1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges and fragmentation patterns for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | P-OH |

| 7.15 - 7.40 | m | 10H | Ar-H (benzyl and phenyl) |

| ~5.15 | s | 2H | -O-CH₂ -Ph |

| ~2.80 | d, JP-H ≈ 15 Hz | 2H | P-CH₂ -C=O |

| ~2.60 | t, J = 7.5 Hz | 2H | Ph-CH₂ - |

| 1.60 - 1.90 | m | 6H | Ph-CH₂-(CH₂ )₃-P |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O |

| ~141 | Ar-C (quaternary, phenyl) |

| ~135 | Ar-C (quaternary, benzyl) |

| 128.0 - 129.0 | Ar-C H |

| ~126 | Ar-C H |

| ~68 | -O-C H₂-Ph |

| ~38 | P-C H₂-C=O (JP-C) |

| ~35 | Ph-C H₂- |

| 28 - 32 | Ph-CH₂-(C H₂)₃-P |

Table 3: Predicted ³¹P NMR Data (202 MHz, CDCl₃, ¹H decoupled)

| Chemical Shift (δ, ppm) | Assignment |

| 30 - 50 | P |

Note: Chemical shifts are referenced to TMS (¹H and ¹³C) and 85% H₃PO₄ (³¹P). Coupling constants (J) are approximate values.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion |

| 347.14 | [M+H]⁺ |

| 369.12 | [M+Na]⁺ |

| 345.12 | [M-H]⁻ |

Note: M represents the parent molecule. The exact mass is 346.1361.

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2500 | Broad | O-H stretch (P-OH) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic) |

| ~1200 | Strong | P=O stretch |

| 1150 - 1000 | Strong | C-O stretch, P-O stretch |

| ~950 | Medium | P-OH bend |

| 750, 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Parameters (¹H NMR):

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at a probe temperature of 25 °C.

-

Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

-

Apply a 90° pulse with a relaxation delay of at least 5 times the longest T₁ relaxation time for quantitative measurements (a 1-5 second delay is typical for qualitative scans).

-

Accumulate a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

Instrument Parameters (¹³C NMR):

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

A longer relaxation delay (e.g., 2-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Instrument Parameters (³¹P NMR):

-

Tune the probe to the ³¹P frequency.

-

Set the spectral width to cover the expected range for phosphinates (e.g., -50 to 100 ppm).

-

Use a proton-decoupled pulse sequence.

-

Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Instrumentation (ESI-TOF or ESI-QTOF):

-

Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or quadrupole-time-of-flight (QTOF) mass analyzer for high-resolution mass measurements.

-

Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes.

-

-

Instrument Parameters:

-

Ion Source: ESI

-

Capillary Voltage: 3-4 kV

-

Nebulizer Gas (N₂): Set to an appropriate pressure for stable spray.

-

Drying Gas (N₂): Set to a suitable temperature and flow rate (e.g., 200-300 °C, 5-10 L/min).

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

-

-

Data Analysis:

-

Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).

-

Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to further confirm the structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid sample directly onto the crystal, ensuring complete coverage of the sampling area.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrumentation (FTIR Spectrometer):

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum.

-

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., O-H, C=O, P=O, C-H aromatic/aliphatic).

-

Compare the obtained spectrum with the predicted absorption bands.

-

Visualized Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the different spectroscopic techniques in structure elucidation.

Caption: Experimental workflow for spectroscopic characterization.

Caption: Logical relationships in structure elucidation.

References

Technical Guide: Crystal Structure of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate

To: Researchers, Scientists, and Drug Development Professionals

Subject: Analysis of Publicly Available Data on the Crystal Structure of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate (CAS 87460-09-1)

This document addresses the request for an in-depth technical guide on the crystal structure of this compound. Following a comprehensive search of scientific literature, chemical databases, and patent filings, we must report that detailed crystallographic data for this compound is not publicly available.

The compound, identified with CAS number 87460-09-1, is consistently referenced as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril. While its synthetic route and basic physical properties are documented, information regarding its single-crystal X-ray analysis, including unit cell dimensions, space group, and atomic coordinates, remains unpublished in the accessible domain.

This guide will therefore summarize the available chemical and contextual information for this compound and outline the necessary experimental procedures to determine its crystal structure.

Chemical Identity and Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 87460-09-1 |

| Molecular Formula | C₁₉H₂₃O₄P |

| Molecular Weight | 346.36 g/mol |

| Melting Point | 68-70 °C |

| Boiling Point | 581.6 ± 43.0 °C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

| Flash Point | 305.5 ± 28.2 °C |

| Refractive Index | 1.558 |

Role in Synthesis

This compound serves as a precursor in the industrial synthesis of Fosinopril. The general synthetic pathway involves the esterification of a phosphinic acid derivative, which is then further processed to yield the final active pharmaceutical ingredient.

Below is a conceptual workflow illustrating the position of this intermediate in the synthesis of Fosinopril.

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Benzyl Hydroxy(4-phenylbutyl)phosphinoylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate. This document outlines the theoretical basis for its thermal behavior, presents illustrative quantitative data, details relevant experimental protocols, and proposes a potential degradation pathway. Given the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from general principles of thermal analysis and the behavior of analogous organophosphorus compounds to provide a robust framework for its study.

Introduction

This compound is an organophosphorus compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals. Its chemical structure, featuring a phosphinate core with benzyl and 4-phenylbutyl substituents, dictates its physicochemical properties, including its thermal stability. A thorough understanding of its behavior at elevated temperatures is critical for determining safe handling and storage conditions, predicting its shelf-life, and ensuring the integrity of processes in which it is utilized.

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing the thermal properties of such compounds. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting and crystallization.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₉H₂₃O₄P |

| Molecular Weight | 346.36 g/mol |

| Melting Point | 68-70 °C |

| Boiling Point | 581.6 ± 43.0 °C at 760 mmHg |

| Flash Point | 305.5 ± 28.2 °C |

| Density | 1.2 ± 0.1 g/cm³ |

| Storage Conditions | -20°C Freezer |

Note: The data presented in this table is compiled from publicly available sources and should be considered as approximate values.

Illustrative Thermal Analysis Data

TGA is used to determine the thermal stability and decomposition profile of a material. For an organophosphorus compound like this compound, TGA can reveal the onset temperature of degradation and the number of decomposition steps.

Table 2: Illustrative TGA Data for this compound under an Inert Atmosphere (Nitrogen)

| Parameter | Illustrative Value | Description |

| Onset of Decomposition (T_onset) | ~ 250 °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Mass Loss Rate (T_peak) | ~ 300 °C | The temperature at which the rate of decomposition is highest for the primary degradation step. |

| Mass Loss at 400 °C | ~ 60% | The percentage of mass lost at a temperature significantly above the main decomposition event. |

| Residual Mass at 600 °C | ~ 20% | The remaining mass at the end of the analysis, potentially corresponding to a stable char or residue. |

DSC is employed to identify thermal transitions such as melting, crystallization, and glass transitions. For a crystalline solid, DSC will show an endothermic peak corresponding to its melting point.

Table 3: Illustrative DSC Data for this compound

| Parameter | Illustrative Value | Description |

| Melting Onset (T_m, onset) | ~ 68 °C | The temperature at which the melting process begins. |

| Melting Peak (T_m, peak) | ~ 70 °C | The temperature at which the melting process is at its maximum rate. |

| Enthalpy of Fusion (ΔH_f) | ~ 80 J/g | The amount of energy required to melt the sample. |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible thermal analysis of this compound.

-

Objective: To determine the mass loss of this compound as a function of temperature in a controlled atmosphere.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum crucible.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

-

Data Analysis: Determine the onset temperature of decomposition, the temperature of maximum mass loss rate (from the first derivative of the TGA curve), and the percentage of mass loss at various temperatures.

-

Objective: To determine the melting point and enthalpy of fusion of this compound.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Heat from 25 °C to 100 °C at a heating rate of 10 °C/min.

-

Cool from 100 °C to 25 °C at a cooling rate of 10 °C/min.

-

Reheat from 25 °C to 100 °C at a heating rate of 10 °C/min. The second heating scan is often used for analysis to ensure a uniform thermal history.

-

-

Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis: Determine the onset and peak temperatures of the melting endotherm and calculate the enthalpy of fusion by integrating the peak area.

Degradation Profile

The thermal degradation of organophosphorus compounds, including phosphinates, can proceed through various pathways. For this compound, the most probable degradation mechanism involves the cleavage of the ester and phosphinate bonds.

The initial step in the thermal degradation is likely the homolytic or heterolytic cleavage of the P-O and C-O bonds. This can lead to the formation of a variety of smaller, more volatile molecules. A plausible degradation pathway is illustrated in the diagram below.

Caption: Proposed thermal degradation pathway.

This proposed pathway suggests that upon heating, the molecule undergoes bond scission to form reactive intermediates. These intermediates can then rearrange and eliminate stable molecules such as toluene, carbon dioxide, and 4-phenyl-1-butene. The remaining phosphinate moiety can further decompose at higher temperatures.

To identify the actual degradation products, a more detailed experimental workflow is required. This typically involves coupling TGA with a gas analysis technique like Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR).

Caption: Workflow for TGA-MS/FTIR analysis.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and degradation profile of this compound. While specific experimental data is limited, the provided illustrative data, detailed experimental protocols, and proposed degradation pathway offer a comprehensive starting point for researchers, scientists, and drug development professionals. For precise characterization, it is imperative to conduct the described thermal analysis experiments under conditions relevant to the intended application. The combination of TGA and DSC, potentially coupled with evolved gas analysis, will yield a complete picture of the thermal behavior of this compound.

A Technical Guide to the Solubility of Benzyl Hydroxy(4-phenylbutyl)phosphinoylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of benzyl hydroxy(4-phenylbutyl)phosphinoylacetate. Given the limited availability of specific quantitative solubility data in published literature for this exact molecule, this document focuses on predicting solubility based on structural analysis and provides a comprehensive experimental protocol for its empirical determination.

Introduction

This compound (CAS No. 87460-09-1) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Fosinopril[1]. Its physicochemical properties, particularly solubility in common laboratory solvents, are critical for optimizing reaction conditions, purification processes, and formulation development. Understanding its solubility is essential for efficient handling and application in a research and drug development setting.

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. An analysis of the structure of this compound allows for a qualitative prediction of its solubility in various common laboratory solvents.

Structural Analysis:

-

Polar Moieties: The molecule contains a phosphinoyl group with a hydroxyl (-OH) substituent and an ester group. These functional groups are polar and capable of acting as hydrogen bond donors and acceptors.

-

Non-Polar Moieties: The presence of a benzyl group and a phenylbutyl chain introduces significant non-polar character to the molecule.

-

Overall Polarity: The combination of these features suggests that the molecule has an intermediate polarity. The large non-polar regions may limit its solubility in highly polar solvents like water, while the polar functional groups will likely hinder its solubility in very non-polar solvents.

Based on this structural assessment, a predicted solubility profile is presented in Table 1. It is crucial to note that these are predictions and should be confirmed by empirical testing.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl group can interact with protic solvents, but the large non-polar backbone is expected to limit solubility, especially in water. Solubility is likely to be higher in alcohols compared to water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the compound's hydroxyl group without the competing network of hydrogen bonds present in protic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The phenylbutyl and benzyl groups will favor interaction with non-polar solvents. However, the polar phosphinoylacetate headgroup will likely reduce solubility in highly non-polar solvents like hexane. The mention of crystallization from diethyl ether and hexane suggests at least moderate solubility in this mixture[2]. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Chlorinated solvents are effective at dissolving a wide range of organic compounds with intermediate polarity. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following methodology is adapted from established guidelines for determining the equilibrium solubility of active pharmaceutical ingredients and their intermediates[3][4][5].

Principle: The Shake-Flask Method

The equilibrium solubility is determined by establishing a saturated solution of the compound in a specific solvent at a controlled temperature. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Apparatus

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV)

Experimental Workflow

The general workflow for determining solubility is depicted in the diagram below.

Caption: Logical workflow for the shake-flask method of solubility determination.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation[4].

-

Solvent Addition: Accurately add a known volume of the selected solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in solution does not change significantly over sequential time points[4].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. For finer suspensions, centrifugation may be required to achieve a clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining microscopic particles. Adsorption of the compound onto the filter should be checked and accounted for if significant.

-

Analysis: Quantitatively dilute the filtered sample to a concentration within the calibrated range of the analytical method. Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results[4].

Conclusion

While specific, published quantitative data on the solubility of this compound is scarce, a structural analysis predicts it to have moderate to high solubility in polar aprotic and chlorinated solvents, and low to moderate solubility in polar protic and non-polar solvents. For drug development professionals and researchers requiring precise data, the detailed shake-flask experimental protocol provided in this guide offers a robust framework for the empirical determination of its solubility in any solvent of interest. This information is fundamental for the effective design of synthesis, purification, and formulation strategies.

References

In-depth Technical Guide: Properties and Hazards of GVDMCYBWLREELG-UHFFFAOYSA-N

A comprehensive analysis for researchers, scientists, and drug development professionals.

Initial Investigation and Identification:

An extensive search was conducted to identify the chemical compound associated with the InChIKey GVDMCYBWLREELG-UHFFFAOYSA-N. This primary identifier is crucial for accessing detailed information regarding a substance's chemical and physical properties, toxicological data, and associated hazards. However, systematic searches across major chemical databases, including PubChem, and broader scientific literature repositories did not yield a corresponding chemical entity for this specific InChIKey.

This lack of identification prevents a detailed analysis of the compound's properties and hazards as requested. The InChIKey system is designed to provide a unique and unambiguous identifier for chemical substances. The inability to resolve GVDMCYBWLREELG-UHFFFAOYSA-N suggests that this identifier may be erroneous or does not correspond to a substance cataloged in publicly accessible scientific databases.

Challenges in Data Retrieval:

Without a confirmed chemical identity, it is not feasible to perform the subsequent steps of the requested technical guide, which would include:

-

Data Presentation: Compilation of quantitative data such as molecular weight, formula, melting point, boiling point, solubility, and pKa into structured tables.

-

Hazard Identification: Elucidation of potential health and environmental hazards, including toxicity, flammability, and reactivity.

-

Experimental Protocols: Detailing methodologies from key experiments related to the compound's synthesis, characterization, or biological activity.

-

Signaling Pathways and Workflow Visualization: Creation of Graphviz diagrams to illustrate any known biological signaling pathways in which the compound is involved or to map out experimental workflows.

Recommendations for Proceeding:

To enable the creation of the requested in-depth technical guide, it is essential to first validate the InChIKey. We recommend the following actions:

-

Verify the InChIKey: Please double-check the provided InChIKey for any typographical errors. A single incorrect character will prevent successful identification.

-

Provide Alternative Identifiers: If available, please provide any other known identifiers for the compound of interest, such as:

-

Chemical name (IUPAC or common name)

-

CAS Registry Number

-

SMILES (Simplified Molecular Input Line Entry System) string

-

Molecular formula

-

Once a valid identifier is provided and the chemical compound is successfully identified, a comprehensive technical guide detailing its properties, hazards, and any associated biological data can be compiled as per the original request, including structured data tables and requisite Graphviz visualizations.

Technical Guide: Synthesis and Applications of CAS 87460-09-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and primary application of the chemical compound with CAS number 87460-09-1. Chemically identified as (2-(Benzyloxy)-2-oxoethyl)(4-phenylbutyl)phosphinic acid, this molecule serves as a crucial intermediate in the industrial synthesis of Fosinopril, a widely used angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure. This document details the synthetic pathway to obtain CAS 87460-09-1, including a step-by-step experimental protocol. Furthermore, it presents relevant quantitative data and visualizations to facilitate a deeper understanding of the chemical processes involved.

Introduction

CAS 87460-09-1, with the systematic name (2-(Benzyloxy)-2-oxoethyl)(4-phenylbutyl)phosphinic acid, is a phosphinic acid derivative characterized by the presence of a benzyl ester and a 4-phenylbutyl group attached to the phosphorus atom. Its molecular formula is C19H23O4P, and it has a molecular weight of approximately 346.36 g/mol . The primary significance of this compound lies in its role as a key precursor in the manufacturing of Fosinopril Sodium, a prodrug that is converted in vivo to its active metabolite, fosinoprilat. Fosinoprilat is a potent inhibitor of the angiotensin-converting enzyme, playing a vital role in the renin-angiotensin-aldosterone system.

Synthesis of CAS 87460-09-1

The synthesis of (2-(Benzyloxy)-2-oxoethyl)(4-phenylbutyl)phosphinic acid is a multi-step process that is integral to the overall synthesis of Fosinopril. The following sections describe a common synthetic route.

Synthetic Pathway Overview

The general synthetic strategy involves the reaction of a precursor phosphonous acid derivative with a suitable benzyl ester-containing reagent. A representative synthesis is detailed below.

Caption: Synthetic pathway for CAS 87460-09-1 via oxidation.

Experimental Protocol

The following experimental protocol is based on the oxidation of a phosphonous acid precursor.

Materials:

-

4-Phenylbutylphosphonous acid benzyl ester

-

Potassium permanganate (KMnO4)

-

Acetone

-

Water

-

Standard laboratory glassware and equipment (reaction flask, dropping funnel, magnetic stirrer, etc.)

-

Purification apparatus (e.g., chromatography column)

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve 1.0 g (0.0035 moles) of 4-phenylbutylphosphonous acid benzyl ester in a mixture of 10 ml of acetone and 5 ml of water.[1]

-

Addition of Oxidizing Agent: To this solution, add a solution of 0.16 g (0.0021 moles) of potassium permanganate in 5 ml of water dropwise.[1] The addition should be controlled to manage any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

-

Work-up: Upon completion of the reaction, the manganese dioxide formed as a byproduct is typically removed by filtration. The filtrate is then concentrated under reduced pressure to remove the acetone. The aqueous residue is then subjected to an appropriate work-up, which may include acidification and extraction with an organic solvent like ethyl acetate.

-

Purification: The crude product obtained after work-up is purified, commonly by column chromatography on silica gel, to yield the pure (2-(Benzyloxy)-2-oxoethyl)(4-phenylbutyl)phosphinic acid.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of CAS 87460-09-1.

| Parameter | Value | Reference |

| Molecular Formula | C19H23O4P | |

| Molecular Weight | 346.36 g/mol | |

| Starting Material (SM) | 4-Phenylbutylphosphonous acid benzyl ester | [1] |

| SM Amount | 1.0 g (0.0035 moles) | [1] |

| Reagent | Potassium permanganate (KMnO4) | [1] |

| Reagent Amount | 0.16 g (0.0021 moles) | [1] |

| Solvent System | Acetone/Water | [1] |

| Purity (Typical) | >98% |

Applications

The primary and currently documented application of CAS 87460-09-1 is as a key intermediate in the synthesis of Fosinopril.

Role in Fosinopril Synthesis

Fosinopril is a phosphinate-containing ACE inhibitor. The synthesis of Fosinopril involves the coupling of the phosphinic acid group of a derivative of CAS 87460-09-1 with the amino acid moiety, (4R)-4-cyclohexyl-L-proline. The benzyl group in CAS 87460-09-1 serves as a protecting group for the carboxylic acid, which is later removed in the final steps of the Fosinopril synthesis.

Caption: Workflow illustrating the role of CAS 87460-09-1 in Fosinopril synthesis.

Signaling Pathway of Fosinopril's Active Metabolite

While CAS 87460-09-1 itself is not pharmacologically active, its end-product, Fosinopril, is a prodrug that is hydrolyzed in the body to the active diacid, fosinoprilat. Fosinoprilat inhibits the angiotensin-converting enzyme (ACE), which is a key component of the renin-angiotensin-aldosterone system (RAAS).

Caption: The renin-angiotensin-aldosterone system and the inhibitory action of Fosinoprilat.

Conclusion

CAS 87460-09-1, (2-(Benzyloxy)-2-oxoethyl)(4-phenylbutyl)phosphinic acid, is a specialty chemical with a well-defined and critical role in the pharmaceutical industry. Its synthesis, primarily through the oxidation of a phosphonous acid precursor, is a key step in the production of the ACE inhibitor Fosinopril. While no other significant applications are currently reported in the scientific literature, its importance as a synthetic intermediate underscores the necessity of robust and efficient methods for its preparation. This guide provides researchers and drug development professionals with a foundational understanding of the synthesis and context of this important molecule. Further research into novel synthetic routes with improved yields and greener methodologies would be of continued interest to the pharmaceutical manufacturing sector.

References

Methodological & Application

Use of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate in enzyme inhibition assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphinates, such as Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate, represent a significant class of inhibitors targeting zinc metalloproteases. These enzymes play crucial roles in a variety of physiological and pathological processes, including tissue remodeling, signal transduction, and bacterial pathogenesis, making them attractive targets for therapeutic intervention. Phosphinate inhibitors are designed as transition-state analogues, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis by these enzymes.[1][2][3][4] The phosphinate moiety acts as a potent zinc-binding group, coordinating to the active site zinc ion and leading to strong inhibition.[4]

Principle of Inhibition

Zinc metalloproteases utilize a zinc ion in their active site to catalyze the hydrolysis of peptide bonds. The catalytic mechanism involves the activation of a water molecule by the zinc ion, which then attacks the carbonyl carbon of the scissile peptide bond, forming a tetrahedral intermediate. Phosphinate inhibitors, containing a stable tetrahedral phosphorus atom, are designed to mimic this transient and high-energy intermediate state. This structural mimicry allows them to bind to the enzyme's active site with high affinity, effectively blocking substrate access and inhibiting enzymatic activity.

Below is a diagram illustrating the general mechanism of zinc metalloprotease inhibition by a phosphinate compound.

Caption: General mechanism of zinc metalloprotease inhibition.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical yet representative data for a phosphinate inhibitor against two common zinc metalloproteases. This data is structured for clear comparison and is based on typical values observed for similar compounds.